molecular formula C16H13F3O2 B7963836 Methyl 2-{3-[3-(trifluoromethyl)phenyl]phenyl}acetate

Methyl 2-{3-[3-(trifluoromethyl)phenyl]phenyl}acetate

Cat. No.: B7963836
M. Wt: 294.27 g/mol
InChI Key: OIVUJSPACYSEIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 2-{3-[3-(trifluoromethyl)phenyl]phenyl}acetate involves the reaction of methyl phenylacetate with a trifluoromethylating agent . The reaction typically takes place in the presence of a catalyst and under controlled temperature conditions. The steps are as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated control systems for temperature and pressure, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[3-(trifluoromethyl)phenyl]phenyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-{3-[3-(trifluoromethyl)phenyl]phenyl}acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-{3-[3-(trifluoromethyl)phenyl]phenyl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors in the body .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethyl)phenylacetate
  • Ethyl 3-(trifluoromethyl)phenylacetate
  • Methyl 2-(3-oxetanylidene)acetate

Uniqueness

Methyl 2-{3-[3-(trifluoromethyl)phenyl]phenyl}acetate stands out due to its specific substitution pattern, which imparts unique chemical and physical properties.

Properties

IUPAC Name

methyl 2-[3-[3-(trifluoromethyl)phenyl]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O2/c1-21-15(20)9-11-4-2-5-12(8-11)13-6-3-7-14(10-13)16(17,18)19/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVUJSPACYSEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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